molecular formula C17H23N3O B6127798 2-[1-Methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol

2-[1-Methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B6127798
M. Wt: 285.4 g/mol
InChI Key: PJGBYORCFDGMPZ-UHFFFAOYSA-N
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Description

2-[1-Methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a quinoline moiety attached to a piperazine ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then reacted with a piperazine derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield quinoline carboxylic acid, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-[1-Methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-Methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-Methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol is unique due to its combined structure, which allows it to exhibit properties of both quinoline and piperazine derivatives. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-[1-methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19-9-10-20(13-16(19)8-11-21)12-15-7-6-14-4-2-3-5-17(14)18-15/h2-7,16,21H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGBYORCFDGMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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